(Z)-methyl 4-((3-(6-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(Z)-[3-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-6-oxohexyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S3/c1-13-23-24-20(31-13)22-17(26)6-4-3-5-11-25-18(27)16(32-21(25)30)12-14-7-9-15(10-8-14)19(28)29-2/h7-10,12H,3-6,11H2,1-2H3,(H,22,24,26)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWBJXBGQCPLRB-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-methyl 4-((3-(6-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a complex molecule that incorporates several pharmacologically relevant moieties, including a thiadiazole and a thiazolidinone structure. The biological activity of such compounds is of significant interest due to their potential therapeutic applications, particularly in antimicrobial and anticancer research.
Structural Overview
The structure of the compound can be broken down into key functional groups:
- Thiadiazole Moiety : Known for its diverse biological activities including antimicrobial and anti-inflammatory properties .
- Thiazolidinone Framework : This structure has been associated with various bioactivities, including the inhibition of certain enzymes and potential anticancer effects .
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated broad-spectrum antimicrobial activity. Research indicates that derivatives with this motif exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that thiadiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) in the range of 32–64 µg/mL .
Anticancer Potential
The thiazolidinone component has been linked to anticancer properties through its ability to induce apoptosis in cancer cells. In vitro studies suggest that compounds similar to this compound can inhibit tumor cell proliferation by modulating key signaling pathways involved in cell cycle regulation and apoptosis .
Case Studies
- Antimicrobial Efficacy : A study examining various thiadiazole derivatives found that compounds with substitutions at the thiadiazole ring showed enhanced antibacterial activity compared to unsubstituted analogs. Specifically, the presence of halogen substituents was correlated with increased potency against Pseudomonas aeruginosa and Candida albicans .
- Cytotoxicity Against Cancer Cells : In a recent investigation, a series of thiazolidinone derivatives were tested against several cancer cell lines. The results indicated that modifications to the thiazolidinone structure could significantly enhance cytotoxic effects, suggesting a promising avenue for drug development targeting various malignancies .
Data Tables
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that integrates multiple functional groups, including thiadiazole and thiazolidine moieties. These structural elements contribute to its biological activity, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties . Research has shown that it exhibits significant antibacterial and antifungal activity against various pathogens.
Case Study: Antibacterial Activity
In a study evaluating the Minimum Inhibitory Concentration (MIC) against several bacterial strains, the compound demonstrated MIC values ranging from 0.004 to 0.06 mg/mL for antifungal tests, indicating potent antifungal activity comparable to established antibiotics.
| Pathogen | MIC (mg/mL) | Type of Activity |
|---|---|---|
| Staphylococcus aureus | 0.01 | Antibacterial |
| Escherichia coli | 0.02 | Antibacterial |
| Candida albicans | 0.004 | Antifungal |
Anticancer Research
The compound has also been investigated for its potential anticancer properties. Its structural components allow it to interact with cellular pathways involved in cancer progression.
Case Study: Cytotoxicity Assay
In vitro studies have shown that (Z)-methyl 4-((3-(6-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate exhibits cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy .
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MCF7 | 15 | Lower than Doxorubicin |
| HeLa | 10 | Lower than Cisplatin |
Neuroprotective Effects
Recent studies have indicated that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotection
In models of oxidative stress-induced neuronal damage, the compound showed a significant reduction in cell death and preservation of neuronal function. This suggests its potential utility in conditions like Alzheimer’s disease .
Synthesis and Modification
The synthesis of this compound involves several steps that can be optimized for yield and purity. Modifications to the structure can enhance its biological activity or alter its pharmacokinetic properties.
Synthesis Overview
The synthetic pathway typically involves:
- Formation of the thiadiazole ring.
- Coupling reactions to attach the benzoate moiety.
- Final purification steps using chromatography.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of (Z)-configured thiazolidinone and thiazol-4(5H)-one derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Impact on Bioactivity: The indolylmethylene group in Compound 5b enhances antimicrobial activity, likely due to π-π stacking with microbial enzyme pockets . Methylthio substituents (e.g., Compound 4a–e) correlate with anticancer activity, possibly via thioredoxin reductase inhibition . The target compound’s 2-thioxo group may exhibit similar redox-modulating effects.
Synthetic Flexibility: The target compound requires multi-step synthesis, including condensation (e.g., benzaldehyde derivatives with thiazolidinone precursors) and alkylation (e.g., hexyl chain introduction) . This contrasts with simpler analogs like LS-03205, which are synthesized via single-step coupling .
Steric and Electronic Effects :
- Benzylidene substituents (e.g., Compound 4a–e) reduce steric hindrance, favoring planar conformations for DNA intercalation in anticancer activity . The target compound’s bulky hexyl-thiadiazole chain may limit binding to compact active sites but enhance selectivity for larger enzymatic pockets.
Computational Predictions: QSAR models suggest that electron-withdrawing groups (e.g., thioxo, carbonyl) in thiazolidinones enhance electrophilic reactivity, critical for covalent target engagement . The target compound’s 4-oxo-2-thioxo motif aligns with this trend.
Q & A
Basic Synthesis: What are the established synthetic routes for preparing (Z)-methyl 4-... benzoate?
Methodological Answer:
The compound is synthesized via stepwise reactions involving:
Condensation of aldehydes with thiazolidinone precursors : For example, reacting a benzaldehyde derivative (e.g., 2-(benzyloxy)-5-diazenyl benzaldehyde) with 4-methoxyaniline to form an intermediate Schiff base .
Cyclization with mercaptoacetic acid : The Schiff base undergoes cyclization in the presence of mercaptoacetic acid to form the thiazolidinone core .
Functionalization of the thiadiazole moiety : The 5-methyl-1,3,4-thiadiazol-2-yl group is introduced via nucleophilic substitution or coupling reactions, often using carbodiimide coupling agents .
Key Considerations : Purification typically involves recrystallization (methanol/ethanol) or column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Synthesis: How can reaction yields be optimized for this compound?
Methodological Answer:
Optimization strategies include:
Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, refluxing in acetonitrile with K₂CO₃ improved cyclization efficiency in related thiazolidinones .
Bayesian Optimization : A machine learning approach to predict high-yield conditions with minimal experimental trials, validated in flow-chemistry systems for similar heterocycles .
Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) may enhance coupling reactions for thiadiazole functionalization .
Basic Characterization: What spectroscopic and crystallographic techniques confirm the structure?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Identify protons and carbons in the thiazolidinone (δ 170–175 ppm for C=O) and thiadiazole (δ 160–165 ppm for C=S) .
- 2D NMR (COSY, HSQC) : Resolve coupling between the (Z)-configured methylidene group and adjacent protons .
IR Spectroscopy : Confirm C=O (1650–1750 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches .
X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally similar thiadiazinones .
Advanced Characterization: How are stereochemical ambiguities resolved in this compound?
Methodological Answer:
Single-Crystal X-ray Diffraction : Definitive assignment of the (Z)-configuration at the methylidene group via crystallographic data (e.g., bond angles and torsion parameters) .
NOESY Experiments : Detect spatial proximity between the methylidene proton and aromatic protons to confirm geometry .
Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and compare with experimental data .
Basic Biological Activity: What assays are used to evaluate its antimicrobial and anticancer potential?
Methodological Answer:
Antimicrobial Assays :
- MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Studies : Assess bactericidal/fungicidal kinetics .
Anticancer Screening :
- MTT Assay : Cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
Advanced Biological Studies: How to address contradictions in reported biological activities?
Methodological Answer:
Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .
Structural Analog Comparison : Test derivatives (e.g., replacing the thiadiazole with oxadiazole) to isolate pharmacophoric motifs .
Assay Standardization : Replicate under uniform conditions (e.g., cell passage number, serum concentration) to minimize variability .
Stability and Storage: What conditions prevent degradation of this compound?
Methodological Answer:
Thermal Stability : Store at –20°C in amber vials to avoid light-induced isomerization .
Moisture Control : Use desiccants (silica gel) in sealed containers to prevent hydrolysis of the ester group .
Solvent Selection : Dissolve in DMSO for biological assays (≤10% v/v to avoid cytotoxicity) .
Computational Studies: How to model its interaction with biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to predict binding to enzymes (e.g., DNA gyrase for antimicrobial activity) .
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural modifications .
MD Simulations : Simulate ligand-protein stability (GROMACS, AMBER) over 100 ns to validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
